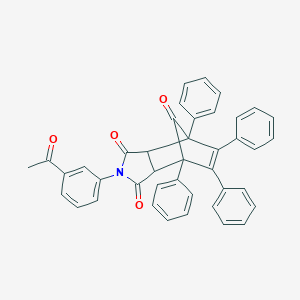![molecular formula C22H17N3O6 B422942 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B422942.png)
2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid [2-methoxy-5-[[[(3-nitrophenyl)-oxomethyl]hydrazinylidene]methyl]phenyl] ester is a carbonyl compound.
Applications De Recherche Scientifique
Influence on Side-Chain Reactivity
A study by Iskander, Tewfik, and Wasif (1966) explored how a nitro-group, like the one in 3-nitrobenzoyl, influences the reactivity of side chains in chemical compounds. They found that the position of the nitro-group significantly affects the rates of alkaline hydrolysis of ethyl benzoate, with different positions leading to varying rates of reaction (Iskander, Tewfik, & Wasif, 1966).
Role in RNA and DNA Synthesis
Kempe et al. (1982) demonstrated the use of benzoyl-protected ribonucleosides in the synthesis of RNA and DNA-RNA mixtures. The research highlighted the potential of benzoate derivatives, similar in structure to the compound , in facilitating selective chemical processes critical in nucleic acid synthesis (Kempe et al., 1982).
Crystal Structure Analysis
The work of Yeong et al. (2018) on the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides insights into how substituents like methoxy and nitrobenzoyl groups influence crystal packing and stability. Their findings are relevant to understanding the structural properties of similar compounds (Yeong et al., 2018).
Synthesis and Chemical Reactions
Research by Havaldar, Bhise, and Burudkar (2004) involved synthesizing derivatives from methoxy-nitrobenzaldehyde, demonstrating the diverse chemical reactions and potential applications of compounds containing methoxy and nitrobenzoyl groups. This research can provide a basis for understanding the reactivity of the compound (Havaldar, Bhise, & Burudkar, 2004).
Benzoylcarbamates Acidities and Reactions
A study by Koppel et al. (1993) on the acidity of benzoylcarbamates in dimethyl sulfoxide provides insight into the properties of benzoyl derivatives, relevant for understanding the behavior of the compound . Their research highlights the mixed N/O alkylation in reactions, which is useful for predicting the reactivity of similar compounds (Koppel et al., 1993).
Antibacterial Activity
Salama (2020) investigated the antibacterial activity of compounds similar in structure to the compound . This study provides insights into the potential biological activity of such compounds, particularly against pathogens like Salmonella typhi (Salama, 2020).
Deprotection in Chemical Synthesis
Jorge and Stradiotto (1997) examined the reduction of phenyl benzoates with nitro substituents, providing a glimpse into the role of nitrobenzoyl groups in the synthesis and deprotection of certain chemical compounds. Such studies are vital for understanding the manipulation and utility of nitrobenzoyl groups in chemical syntheses (Jorge & Stradiotto, 1997).
Propriétés
Formule moléculaire |
C22H17N3O6 |
|---|---|
Poids moléculaire |
419.4g/mol |
Nom IUPAC |
[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H17N3O6/c1-30-19-11-10-15(12-20(19)31-22(27)16-6-3-2-4-7-16)14-23-24-21(26)17-8-5-9-18(13-17)25(28)29/h2-14H,1H3,(H,24,26)/b23-14+ |
Clé InChI |
LOPVZRLCZIXWIQ-OEAKJJBVSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chloro-5-nitrophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B422861.png)
![3-Phenyl-4-thia-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B422862.png)
![2-(4-methyl-3-nitrophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B422864.png)
![5-(2,5-dimethoxyphenyl)-3-[(2-methoxy-1-naphthyl)methylene]-2(3H)-furanone](/img/structure/B422867.png)
![5-(2,4-dimethoxyphenyl)-3-[(2-methoxy-1-naphthyl)methylene]-2(3H)-furanone](/img/structure/B422868.png)

![2-chloro-N-[5-{4-nitrophenyl}-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B422871.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B422872.png)
![(5E)-1-(4-chlorophenyl)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B422873.png)
![1-(4-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B422876.png)
![1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B422877.png)
![2-amino-5-(1,3-benzodioxol-5-ylmethylene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B422880.png)
![methyl 5-[4-(benzyloxy)benzylidene]-1-(3,5-dimethylphenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422883.png)
